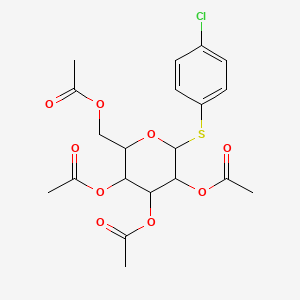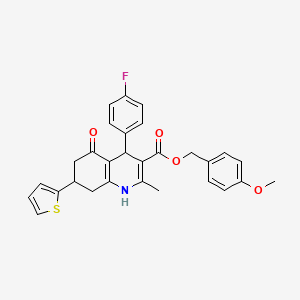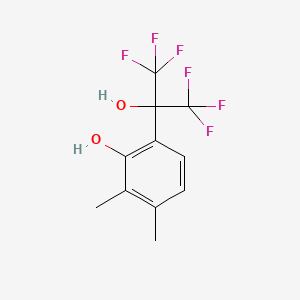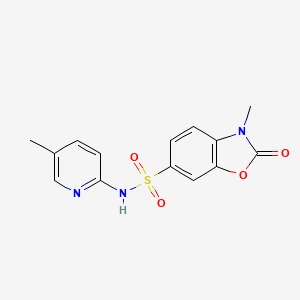
4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE is a complex organic compound characterized by multiple acetoxy groups and a chlorophenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE typically involves multi-step organic reactions. The starting materials often include tetrahydropyran derivatives, which undergo a series of acetylation and chlorination reactions. The reaction conditions usually require the presence of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenylsulfanyl group to a thiol or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace acetoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The chlorophenylsulfanyl group can interact with cellular proteins, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-METHYLPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE
- 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-BROMOPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE
Uniqueness
The presence of the chlorophenylsulfanyl group in 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE distinguishes it from similar compounds. This substituent can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
Properties
Molecular Formula |
C20H23ClO9S |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-chlorophenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23ClO9S/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(30-16)31-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3 |
InChI Key |
FDRTYADXAMZRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11085456.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B11085458.png)
![N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11085466.png)
![2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11085472.png)

![Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B11085476.png)

![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11085492.png)


![(4Z)-4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085528.png)
![1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione](/img/structure/B11085538.png)

